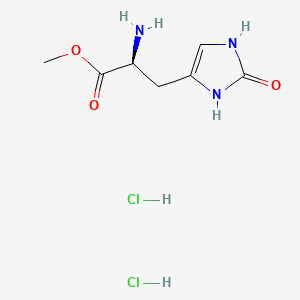

methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC18093361

Molecular Formula: C7H13Cl2N3O3

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13Cl2N3O3 |

|---|---|

| Molecular Weight | 258.10 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1 |

| Standard InChI Key | ZASGHJOMEHMUGW-XRIGFGBMSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl |

| Canonical SMILES | COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

-

Core Structure: The compound features an L-configuration amino acid backbone with a methyl ester at the carboxyl group and a 2-hydroxyimidazole substituent at the β-position.

-

Dihydrochloride Salt: The presence of two hydrochloride groups improves aqueous solubility, a critical factor for pharmaceutical formulations .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| SMILES | COC(=O)[C@H](Cc1nc([nH]c1)O)N.Cl.Cl | |

| IUPAC Name | Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride | |

| Purity | ≥95% (HPLC) |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via:

-

Esterification: Reaction of histidine or a related precursor with methanol under acidic conditions to form the methyl ester.

-

Hydroxylation: Introduction of the 2-hydroxy group on the imidazole ring using oxidizing agents like H₂O₂ or enzymatic methods .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .

Spectral Characterization

-

IR Spectroscopy: Peaks at 3430 cm⁻¹ (O-H stretch), 1635 cm⁻¹ (C=O ester), and 1338 cm⁻¹ (C-N stretch) confirm functional groups .

-

¹H-NMR (DMSO-d₆): Signals at δ 3.71 ppm (methoxy group), δ 8.52 ppm (imidazole NH), and δ 4.22 ppm (α-proton) align with the structure .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 263.10 [M+H]⁺ .

Biological Activity and Applications

Antimicrobial Properties

Studies on analogous imidazole derivatives demonstrate broad-spectrum activity:

-

Gram-positive bacteria: Inhibition zones of 19–36 mm against Staphylococcus aureus .

-

Fungi: Moderate activity against Candida albicans (IC₅₀: 25–50 µM) .

Pharmaceutical Relevance

-

The dihydrochloride form enhances bioavailability, making it a candidate for prodrug development and metal chelation therapies .

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | >250°C (decomposes) | DSC |

| Solubility | >50 mg/mL in H₂O | |

| LogP | -0.87 (predicted) | ChemSpace |

| pKa | 6.8 (imidazole NH), 3.2 (COOH) | Computational |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume